molecular formula C6H6BClO2 B1630686 3-Chlorophenylboronic acid CAS No. 63503-60-6

3-Chlorophenylboronic acid

Cat. No.: B1630686
CAS No.: 63503-60-6
M. Wt: 156.38 g/mol
InChI Key: SDEAGACSNFSZCU-UHFFFAOYSA-N
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Description

3-Chlorophenylboronic acid (CAS: 63503-60-6, molecular formula: C₆H₆BClO₂, molecular weight: 156.37 g/mol) is a halogenated arylboronic acid featuring a chlorine substituent at the meta position of the phenyl ring. Its structure combines the boronic acid functional group (–B(OH)₂) with an electron-withdrawing chlorine atom, rendering it a versatile intermediate in organic synthesis, medicinal chemistry, and materials science . Key applications include:

  • Suzuki-Miyaura Cross-Coupling: Widely used to form biaryl bonds in pharmaceuticals and agrochemicals .
  • Enantioselective Catalysis: Employed in rhodium-catalyzed additions to synthesize chiral alcohols, albeit with moderate yields compared to electron-rich arylboronic acids .

Characterization data from NMR and HRMS confirm its structural integrity. For example, $ ^1H $ NMR (CDCl₃) exhibits aromatic proton signals at δ 7.32–7.24 ppm and δ 7.23–7.08 ppm, consistent with meta-substitution patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 3-chlorophenyl magnesium chloride with trimethyl borate in an organic solvent, followed by hydrolysis, extraction, and crystallization . Another method includes the hydroboration of 3-chlorophenylacetylene with borane, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration reactions, which are efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 3-chlorophenylboronic acid as an anticancer agent. It has been shown to exhibit dose-dependent cytotoxic effects on various cancer cell lines. For instance, in vitro studies demonstrated that concentrations ranging from 3.90 to 250 μg/mL resulted in viability rates between 64% and 109% in L929 fibroblast cells, indicating its potential for therapeutic applications in cancer treatment .

Mechanism of Action
The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of proteasome activity, leading to increased apoptosis in cancer cells. This is particularly relevant for compounds like bortezomib, which is a boronic acid derivative used clinically for multiple myeloma . The structural similarity of this compound to other boron-containing compounds suggests it may also inhibit similar pathways.

Organic Synthesis

Cross-Coupling Reactions
this compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals . The compound can also participate in 1,4-conjugate addition reactions, providing further versatility in synthetic pathways .

Reaction Type Description Example Products
Suzuki-Miyaura ReactionForms biaryl compounds from aryl halides and boronic acidsBiaryl ketones
Conjugate AdditionAdds to α,β-unsaturated carbonyl compoundsArylethanesulfonamides

Sensor Technology

Biosensors
Due to its ability to bind selectively to diols and other biomolecules, this compound has applications in sensor technology. It can be used to develop sensors for glucose monitoring by exploiting its interaction with saccharides . The binding properties allow for the detection of glucose levels through changes in fluorescence or electrical signals.

Material Science

Functionalized Nanoparticles
The incorporation of boronic acids into nanoparticle structures has been explored for drug delivery systems and as functional materials. Research indicates that nanoparticles functionalized with this compound can enhance cellular uptake and improve the efficacy of anticancer drugs . This application is particularly promising in targeted therapy approaches.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on L929 fibroblast cells. The results indicated significant cell migration and wound healing properties at specific concentrations (15.62 µg/mL), achieving a wound closure rate of approximately 40% after 24 hours compared to control groups .

Case Study 2: Synthesis of Biaryl Compounds

In a synthetic protocol involving multiple cross-coupling steps, this compound was successfully employed to produce complex biaryl structures with yields exceeding 60%. This demonstrates its effectiveness as a coupling partner in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Chlorophenylboronic Acid Isomers

Compound CAS Number Substituent Position Molecular Weight (g/mol) Key Reactivity Traits
2-Chlorophenylboronic acid 3900-89-8 Ortho 156.37 High steric hindrance, reduced reactivity in couplings
3-Chlorophenylboronic acid 63503-60-6 Meta 156.37 Moderate electronic withdrawal, versatile in cross-couplings
4-Chlorophenylboronic acid 1679-18-1 Para 156.37 Enhanced electronic withdrawal, slower reaction kinetics
  • Electronic Effects : The meta-chloro group withdraws electron density via inductive effects, reducing the nucleophilicity of the boronic acid compared to electron-donating substituents (e.g., –OCH₃). This lowers reaction rates in Suzuki couplings but enhances stability .
  • Steric Effects : Ortho-substituted analogs (e.g., 2-chloro) face steric challenges, often leading to lower yields in couplings compared to meta- and para-substituted derivatives .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Yields in Rhodium-Catalyzed Additions

Boronic Acid Product Yield (%) Enantiomeric Excess (%) Reference
4-Methoxyphenylboronic acid 92 97
This compound 55 (moderate) 85
2-Chlorophenylboronic acid 40 78
  • Yield Trends : Electron-rich boronic acids (e.g., 4-methoxy) exhibit higher yields due to enhanced nucleophilicity, whereas electron-withdrawing groups (e.g., –Cl) reduce reactivity. The meta position balances electronic and steric effects, enabling moderate efficiency .

Bioactivity and Selectivity

  • LYPLA2 Inhibition : this compound’s IC₅₃ of 0.418 µM surpasses unsubstituted phenylboronic acid, underscoring the chlorine atom’s role in enhancing target affinity .
  • Antioxidant Effects : Derivatives like 2-formylphenylboronic acid show cytotoxicity in cancer cells, but 3-chloro analogs are less explored in this context .

Biological Activity

3-Chlorophenylboronic acid (3-CPBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research and wound healing. This article provides a comprehensive overview of the biological activity of 3-CPBA, including its effects on cell viability, migration, and implications for therapeutic applications.

This compound has the molecular formula C6H6BClO2\text{C}_6\text{H}_6\text{BClO}_2 and is classified as a boronic acid. Its structure includes a chlorophenyl group, which contributes to its biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 3-CPBA on various cell lines, particularly L929 fibroblast cells. The findings indicate that:

  • Concentration-Dependent Effects : At lower concentrations (3.90 to 250 µg/mL), 3-CPBA exhibited a cell viability rate ranging from 64% to 109%. However, at higher concentrations (500 µg/mL), the viability dropped significantly to around 17% .
  • Comparative Analysis : When compared to other phenylboronic acid derivatives, such as 2-formylphenylboronic acid, 3-CPBA demonstrated similar cytotoxic profiles but with distinct efficacy in promoting cell migration and wound healing .

Wound Healing Effects

The role of 3-CPBA in wound healing has been explored through in vitro studies. Key findings include:

  • Cell Migration : The application of 3-CPBA resulted in significant cell migration over time. For instance, at the 12th hour post-treatment, there was a noted migration distance of approximately 5.18 inches, which was statistically significant compared to control groups (P < 0.01) .
  • Wound Closure Rates : In studies measuring wound closure rates, 3-CPBA achieved a closure rate of 35% at the 12th hour and 40% at the 24th hour. This effect was notably less than that observed with 2-formylphenylboronic acid, which achieved higher closure rates .

Mechanistic Insights

The biological activity of boronic acids, including 3-CPBA, is often attributed to their ability to interact with various biomolecules, influencing cellular processes such as proliferation and migration:

Comparative Table of Biological Activities

Compound Cell Viability (%) Wound Closure Rate (12h) Wound Closure Rate (24h)
Control ~100~3.36%~6.96%
2-Formylphenylboronic Acid ~84% - >100%~26%~46%
This compound ~64% - 109%~35%~40%

Case Studies

  • In Vitro Analysis on L929 Cells : A study conducted on L929 fibroblast cells demonstrated that treatment with varying concentrations of 3-CPBA led to significant changes in cell viability and migration patterns, suggesting its potential role in enhancing wound healing processes .
  • Anticancer Potential : Although direct studies on the anticancer effects of 3-CPBA are sparse, its structural characteristics align with those of other boron compounds known for their anticancer activities. Future investigations could explore these properties more deeply .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-chlorophenylboronic acid, and how can yield be optimized?

The synthesis of this compound typically involves lithiation-borylation or palladium-catalyzed cross-coupling. A common method uses n-BuLi to generate an aryl lithium intermediate from 3-chlorobromobenzene, followed by quenching with trimethyl borate, yielding ~57% after purification . For Pd-catalyzed routes, Suzuki-Miyaura coupling with boronic esters and aryl halides can be employed, using catalysts like Pd(PPh₃)₄ and bases such as Cs₂CO₃ . Yield optimization requires inert atmosphere conditions, stoichiometric control of boronic acid (1.5–2.0 equiv.), and column chromatography (e.g., hexane/EtOAc gradients) for purification .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.51 ppm for aromatic protons in CDCl₃) and IR spectroscopy (key peaks: ~1617 cm⁻¹ for B-O stretching, ~2972 cm⁻¹ for C-H) . Mass spectrometry (e.g., ESI-MS) identifies molecular ions ([M+H]+ at m/z 156.37) . Purity is validated via TLC (Rf ~0.46 in PET-EtOAc 90:10) and melting point analysis (133–135°C) .

Q. What are the recommended storage and handling protocols for this compound?

Store in airtight, light-resistant containers at room temperature. Prolonged air exposure leads to anhydride formation, reducing reactivity . Use in a fume hood with PPE (gloves, lab coat), and avoid inhalation/ingestion. In case of contact, rinse eyes/skin with water and seek medical attention .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-couplings under varying catalytic systems?

Catalytic efficiency depends on ligand selection and base. For example, Pd(OAc)₂/S-Phos in PhMe at 90°C achieves 60% yield in tandem couplings , while Cs₂CO₃ outperforms K₃PO₄ in minimizing side reactions . Solvent polarity (toluene/dioxane/EtOH mixtures) and microwave-assisted heating can reduce reaction times from hours to minutes . Monitor reaction progress via LC-MS to detect intermediates like biphenyl carboxylates .

Q. What computational insights (DFT, frontier orbital analysis) explain the reactivity of this compound?

DFT/B3LYP studies reveal the electron-withdrawing Cl substituent lowers the HOMO energy (-6.2 eV), enhancing electrophilicity for cross-couplings . Frontier orbital analysis shows boron’s p-orbital interacts with aromatic π-systems, facilitating transmetalation in Suzuki reactions. Solvent effects (dielectric constant) further modulate charge distribution .

Q. How is this compound applied in synthesizing enzyme inhibitors (e.g., prolyl hydroxylase, LYPLA2)?

As a key intermediate, it undergoes Ullmann-type couplings with heterocycles (e.g., pyridinato ligands) to generate bioactive complexes. For LYPLA2 inhibitors, IC₅₀ values of 0.418 µM are achieved by tuning boronic acid’s Lewis acidity via meta-substitution . In FABP4 inhibitor synthesis, Cu(OAc)₂-mediated arylations with pyridazinones optimize binding affinity .

Q. What mechanistic role does this compound play in γ-selective hydroarylations?

In Pd(II)-catalyzed hydroarylations, the boronic acid acts as an aryl donor via a four-membered transition state, directing γ-selectivity in alkenyl carbonyl substrates. Kinetic studies show Cl’s inductive effect accelerates transmetalation, with turnover frequencies (TOF) ~12 h⁻¹ in aqueous conditions .

Q. Data Contradictions and Troubleshooting

Q. Why do reported yields for Suzuki couplings vary across studies, and how can reproducibility be improved?

Discrepancies arise from catalyst loading (3–10 mol%), base choice (Cs₂CO₃ vs. K₂CO₃), and boronic acid purity (anhydride content ≤5% is critical) . Reproducibility requires strict moisture control (molecular sieves) and standardized workup protocols (e.g., aqueous washes to remove Pd residues) .

Q. How does anhydride formation impact reactivity, and what strategies mitigate this?

Anhydrides (e.g., from air exposure) reduce boronic acid’s nucleophilicity. In situ regeneration with H₂O or MeOH restores reactivity. Storage with desiccants (silica gel) and NMR monitoring (loss of B-OH peaks at δ 8–10 ppm) ensure quality .

Q. Emerging Applications

Q. Can this compound be used in molecular diagnostics or bioconjugation?

Yes. Its boronate ester formation with diols enables PCR-based detection of 5-hydroxymethylcytosine (5hmC) . Specificity is enhanced by pairing with dansyl derivatives for fluorescence quenching assays .

Properties

IUPAC Name

(3-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEAGACSNFSZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370214
Record name 3-Chlorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63503-60-6
Record name 3-Chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)boronic acid
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Synthesis routes and methods

Procedure details

A solution of trimethylborate in 200 mL of ethyl ether was cooled to -65° C. 3-Chlorobenzene magnesium chloride (0.8 M, 60 mL), i.e., a grignard reagent, was added to the solution in a dropwise manner over 20 minutes. The mixture was kept in the temperature range of -60° C. to -70° C. and stirred. After 30 minutes, the mixture was allowed to warm to 0° C. and stirred for 1 hour. The mixture was quenched with H2O (25 mL) and stirred at room temperature for 1 hour. The solvent was removed and the remaining mass was extracted with ethyl ether (3×100 mL). The organic layers were combined and washed with H2O (2×50 mL), dilute HCl (2×100 mL), H2O (2×50 mL) and brine (1×50 mL). The organic layer was dried with MgSO4 and concentrated, and 100 mL of hexanes was added, and the mixture stirred for 1 hour. The resultant white precipitate was filtered off and allowed to air dry, yielding 4.6 g of 3-chlorobenzene boronic acid, a compound of Formula 4 where R4 is 3-chlorophenyl, as a white solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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200 mL
Type
solvent
Reaction Step One
Name
3-Chlorobenzene magnesium chloride
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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